3-(Difluoromethylsulfonyl)propan-1-amine;hydrochloride
Description
3-(Difluoromethylsulfonyl)propan-1-amine hydrochloride is a fluorinated sulfonamide derivative characterized by a difluoromethylsulfonyl (-SO₂CF₂H) group attached to a propane-1-amine backbone. This compound is of interest due to the electron-withdrawing nature of the difluoromethylsulfonyl group, which may enhance metabolic stability and influence biological activity.
Properties
IUPAC Name |
3-(difluoromethylsulfonyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NO2S.ClH/c5-4(6)10(8,9)3-1-2-7;/h4H,1-3,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRWEQVKXJAKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CS(=O)(=O)C(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2490400-70-7 | |
| Record name | 3-difluoromethanesulfonylpropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reduction of Nitroalkane Precursors
A widely employed method for synthesizing primary amines involves the reduction of nitroalkanes. For 3-(difluoromethylsulfonyl)propan-1-amine hydrochloride, this approach begins with the preparation of 3-(difluoromethylsulfonyl)-1-nitropropane (Fig. 1).
Reaction Mechanism and Conditions
- Sulfonation of 1-Nitropropane :
The α-hydrogen of 1-nitropropane is deprotonated using a strong base (e.g., LDA or NaH), enabling nucleophilic attack on difluoromethylsulfonyl chloride (ClSO$$2$$CF$$2$$H). This step yields 3-(difluoromethylsulfonyl)-1-nitropropane. - Nitro Group Reduction :
The nitro intermediate is reduced to the primary amine using catalytic hydrogenation (H$$_2$$/Ni) or acidic conditions (Fe/HCl). For example, Fe/HCl in ethanol at 60–80°C facilitates a six-electron reduction, producing 3-(difluoromethylsulfonyl)propan-1-amine. - Salt Formation :
Treatment with concentrated HCl precipitates the hydrochloride salt.
Key Considerations
Gabriel Synthesis via Halide Intermediates
The Gabriel method enables precise substitution of alkyl halides with amine groups, avoiding over-alkylation.
Synthetic Pathway
- Synthesis of 3-Bromopropyl Difluoromethyl Sulfone :
1,3-Dibromopropane reacts with sodium difluoromethylsulfinate (NaSO$$2$$CF$$2$$H) in DMF at 80°C, displacing one bromide to form 3-bromopropyl difluoromethyl sulfone. - Phthalimide Protection :
The bromide undergoes nucleophilic substitution with potassium phthalimide in THF, yielding the phthalimide-protected intermediate. - Deprotection :
Hydrazinolysis (NH$$2$$NH$$2$$, ethanol, reflux) cleaves the phthalimide group, releasing the primary amine. - Hydrochloride Formation :
The free amine is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.
Advantages
Catalytic Amination of Sulfonyl Alcohols
Transition-metal-catalyzed amination offers a direct route to amines from alcohols, as demonstrated in the synthesis of 3-methoxypropan-1-amine.
Procedure
- Sulfonyl Alcohol Preparation :
3-(Difluoromethylsulfonyl)propan-1-ol is synthesized via oxidation of 3-mercaptopropanol with H$$2$$O$$2$$/CF$$2$$HSO$$3$$H. - Catalytic Conversion :
The alcohol is reacted with ammonia and hydrogen under 20–30 bar pressure using a Cu-Co/Al$$2$$O$$3$$-diatomite catalyst at 150–180°C. - Isolation :
The crude amine is extracted with dichloromethane, dried (Na$$2$$SO$$4$$), and treated with HCl to form the hydrochloride salt.
Performance Metrics
Direct Sulfonation of Propan-1-amine
This method introduces the sulfonyl group after amine protection to avoid sulfonamide formation.
Steps
- Amine Protection :
Propan-1-amine is protected as a tert-butoxycarbonyl (Boc) derivative using Boc$$_2$$O in THF. - Sulfonation :
The Boc-protected amine reacts with ClSO$$2$$CF$$2$$H in the presence of pyridine, substituting a terminal hydrogen with the sulfonyl group. - Deprotection :
Treatment with HCl in dioxane removes the Boc group, simultaneously forming the hydrochloride salt.
Challenges
- Regioselectivity : Ensuring sulfonation at the terminal carbon requires careful temperature control (0–5°C).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (Estimated) |
|---|---|---|---|
| Nitro Reduction | Straightforward, scalable | Requires handling nitro compounds | 70–85% |
| Gabriel Synthesis | High purity, avoids over-alkylation | Multi-step, time-consuming | 65–75% |
| Catalytic Amination | Direct, uses renewable catalysts | High-pressure equipment needed | 80–90% |
| Direct Sulfonation | Rapid deprotection/salt formation | Requires amine protection | 60–70% |
Biological Activity
3-(Difluoromethylsulfonyl)propan-1-amine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound features a difluoromethylsulfonyl group attached to a propan-1-amine backbone, which may influence its interaction with biological targets. The difluoromethyl group is known for enhancing lipophilicity and metabolic stability, potentially leading to improved bioavailability in pharmacological applications.
Research indicates that compounds with similar structures often interact with various biological pathways:
- Inhibition of Enzymatic Activity : Some sulfonamide derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and survival. This inhibition can lead to apoptosis in malignant cells.
- Modulation of Signaling Pathways : Compounds with sulfonyl groups can affect signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
Anticancer Activity
Several studies have reported on the anticancer properties of related compounds. For instance, the compound's structural analogs have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins.
Case Studies
- Cytotoxicity Evaluation :
- Mechanistic Insights :
Data Tables
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between 3-(difluoromethylsulfonyl)propan-1-amine hydrochloride and related compounds:
Pharmacological and Physicochemical Properties
- Solubility: Fluorinated groups (e.g., -CF₂H, -CF₃) increase lipophilicity, reducing aqueous solubility compared to non-fluorinated analogs. Cinacalcet HCl, with a -CF₃ group, is only slightly water-soluble, suggesting similar challenges for the difluoromethyl analog .
- Biological activity: Methylsulfonyl and phenylsulfonyl analogs exhibit antitrypanosomal activity , while imidazole-containing analogs are used in enzyme ligand synthesis . The difluoromethyl analog may target similar pathways with improved pharmacokinetics.
Toxicity and Stability
- Fluorine impact : Fluorine atoms can reduce toxicity by blocking metabolic oxidation sites. For example, Cinacalcet’s -CF₃ group contributes to its long half-life .
- Sulfonamide stability : Sulfonyl groups are generally stable under physiological conditions, but the difluoromethyl variant may exhibit higher acid resistance compared to methyl or phenyl analogs .
Q & A
Q. What are the established methods for synthesizing 3-(difluoromethylsulfonyl)propan-1-amine hydrochloride, and how do reaction conditions influence purity?
The synthesis typically involves reacting the free base 3-(difluoromethylsulfonyl)propan-1-amine with hydrochloric acid under controlled conditions (e.g., low temperature, inert atmosphere) to form the hydrochloride salt. Key parameters include stoichiometric ratios of reactants, solvent selection (e.g., ethanol or dichloromethane), and pH monitoring to ensure complete protonation of the amine group. Post-synthesis purification via recrystallization or chromatography is critical for achieving high purity (>95%) .
Q. How does the hydrochloride salt form enhance solubility and stability compared to the free base?
The hydrochloride salt increases aqueous solubility due to ionic interactions between the protonated amine and chloride ions. Stability is pH-dependent: under acidic conditions (pH < 4), the compound remains stable, while alkaline conditions (pH > 8) may trigger decomposition of the difluoromethylsulfonyl group. Thermal stability is moderate, with degradation observed above 150°C in thermogravimetric analyses .
Q. What analytical techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) confirms structural integrity, particularly the difluoromethylsulfonyl moiety. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography can resolve stereochemical ambiguities in the propan-1-amine backbone .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability for industrial research?
Continuous flow synthesis systems may enhance reproducibility and reduce reaction times by maintaining precise temperature and pressure control. Catalytic methods (e.g., using Lewis acids) could minimize by-products. Computational tools like density functional theory (DFT) can model reaction pathways to identify bottlenecks in multi-step syntheses .
Q. What role does the difluoromethylsulfonyl group play in biological interactions, and how does it compare to non-fluorinated analogs?
Fluorination increases electronegativity and metabolic stability, enhancing binding affinity to targets like enzymes or receptors. Comparative studies with non-fluorinated analogs show a 2–3-fold increase in binding potency due to improved van der Waals interactions and reduced steric hindrance. However, fluorination may alter pharmacokinetic profiles, requiring optimization of logP values for bioavailability .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from variations in assay conditions (e.g., buffer pH, temperature) or impurities in test samples. Systematic meta-analyses should normalize data using standardized protocols (e.g., IC50 measurements under identical conditions). Structural analogs (e.g., 1,3-bis(3,4-difluorophenyl)propan-1-amine hydrochloride) can serve as controls to isolate the contribution of the difluoromethylsulfonyl group .
Q. What strategies mitigate degradation during long-term storage or in vivo studies?
Lyophilization improves shelf-life by reducing hydrolytic degradation. Encapsulation in liposomes or cyclodextrins enhances stability in physiological environments. Accelerated stability studies (40°C/75% RH) combined with HPLC monitoring identify degradation products, informing formulation adjustments .
Methodological Considerations
- Data Validation : Cross-validate spectroscopic data with computational models (e.g., Gaussian software for NMR chemical shift predictions) to confirm structural assignments .
- Biological Assays : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics, complementing kinetic data from surface plasmon resonance (SPR) .
- Safety Protocols : Adhere to hazard codes (e.g., P261, P305+351+338) for handling corrosive hydrochloride salts; use fume hoods and PPE during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
